molecular formula C22H16ClN3O3S B4329807 4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Cat. No.: B4329807
M. Wt: 437.9 g/mol
InChI Key: RBYHLHWWVCDDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3-Chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a heterocyclic compound known for its multifaceted applications in organic chemistry, pharmacology, and material science. The unique structure of this compound, comprising a fused pyridine-thiazole-pyrimidine scaffold, makes it an interesting subject for scientific research.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions:

  • Step 1: : Synthesis of the intermediate 4-[(3-Chlorobenzyl)oxy]benzaldehyde through a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 3-chlorobenzyl chloride.

  • Step 2: : Cyclization of the intermediate with 2-aminothiophenol to form the thiazole ring, followed by the condensation with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine to achieve the desired product.

Industrial Production Methods

Scaling up for industrial production typically requires optimization of reaction conditions, such as temperature, solvent choice, and purification steps, to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.

  • Reduction: : Reduction of the carbonyl groups can yield the corresponding alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

  • Substitution: : Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or thermal conditions.

Major Products

Scientific Research Applications

  • Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

  • Biology: : Its biological activity, including antimicrobial, antiviral, and anticancer properties, is being investigated in various studies.

  • Industry: : It can be used in the development of new materials with specific electronic, optical, or catalytic properties.

Molecular Targets and Pathways

The exact mechanism of action depends on the specific application:

  • Biological Activity: : The compound may interact with various enzymes, receptors, or proteins, modulating their activity through binding or inhibition.

  • Chemical Reactions: : In chemical transformations, it acts as a reactive intermediate or catalyst, facilitating the formation of desired products through specific pathways.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 4-{4-[(3-Chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione offers unique structural features and reactivity profiles:

  • Unique Structural Features: : The fused ring system provides rigidity and conjugation, influencing its chemical and physical properties.

  • Similar Compounds: : Compounds like 2-amino-4-phenylthiazole, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine, and pyridine derivatives share some similarities but differ in their specific applications and reactivity patterns.

Each aspect of this compound opens up various possibilities for further research and application, showcasing its significance in multiple scientific fields.

Properties

IUPAC Name

10-[4-[(3-chlorophenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c23-15-3-1-2-13(10-15)12-29-16-6-4-14(5-7-16)17-11-18(27)24-20-19(17)21(28)25-22-26(20)8-9-30-22/h1-10,17H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYHLHWWVCDDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 2
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 3
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 4
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 5
Reactant of Route 5
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 6
4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.